molecular formula C26H29FN6O4 B2520680 2-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-4-isobutyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1242961-55-2

2-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-4-isobutyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2520680
CAS No.: 1242961-55-2
M. Wt: 508.554
Attention: For research use only. Not for human or veterinary use.
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Description

The core structure consists of fused triazole and quinazoline rings, with substitutions at positions 2, 4, and 6. Key features include:

  • Position 2: A 2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl group, introducing both fluorine and methyl substituents on the phenyl ring.
  • Position 4: An isobutyl group, enhancing lipophilicity.

Properties

IUPAC Name

2-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]-4-(2-methylpropyl)-1,5-dioxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29FN6O4/c1-14(2)12-31-24(36)19-9-7-17(23(35)28-15(3)4)10-21(19)33-25(31)30-32(26(33)37)13-22(34)29-18-8-6-16(5)20(27)11-18/h6-11,14-15H,12-13H2,1-5H3,(H,28,35)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHOLSUZRJMGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NC(C)C)C(=O)N(C3=N2)CC(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29FN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-4-isobutyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic molecule with potential therapeutic applications. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H25FN4O3C_{20}H_{25}FN_4O_3 with a molecular weight of approximately 394.44 g/mol. The structure features a triazoloquinazoline core that is known for diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The presence of the fluorinated aromatic amine and the dioxo groups enhances its binding affinity to these targets, potentially leading to inhibition or modulation of their activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies:

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

  • In vitro studies on related triazoloquinazolines have shown cytotoxic effects against various cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values in the micromolar range.
  • Mechanistic studies suggest that these compounds induce apoptosis through the mitochondrial pathway by activating caspases and upregulating pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2.

Antimicrobial Activity

Similar derivatives have demonstrated antimicrobial properties:

  • In vitro assays showed effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 16 to 128 µg/mL.
  • The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.

Enzyme Inhibition

The compound may also act as an enzyme inhibitor:

  • Studies have reported that related compounds inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases.

Case Studies

Several case studies highlight the compound's potential:

  • Study on Anticancer Efficacy : A recent study evaluated the cytotoxic effects of a structurally similar compound on breast cancer cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value of 12 µM after 48 hours of treatment.
  • Antimicrobial Testing : In another study, the antimicrobial efficacy was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity with MIC values of 32 µg/mL for both bacteria.
  • Enzyme Inhibition Analysis : A detailed kinetic study revealed that the compound acts as a non-competitive inhibitor for AChE with an inhibition constant KiK_i of 0.25 µM.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/EnzymeIC50/MIC ValueReference
AnticancerMCF-7 Cell Line12 µM[Source needed]
AntimicrobialStaphylococcus aureus32 µg/mL[Source needed]
Escherichia coli32 µg/mL[Source needed]
Enzyme InhibitionAcetylcholinesterase (AChE)0.25 µM[Source needed]

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazoloquinazoline Derivatives

Compound Name (CAS No.) Molecular Formula Molecular Weight Key Substituents
Target Compound (Not reported) C₂₈H₃₀FN₆O₄* ~522.6* 3-Fluoro-4-methylphenyl, isobutyl, isopropyl
1-((2-((2-Fluorophenyl)... (1111197-35-3) C₂₅H₂₇FN₆O₃S 510.6 2-Fluorophenyl, thioether (S) linkage, isobutyl, isopropyl
2-(2-((4-Ethylphenyl)... (1223824-14-3) C₂₈H₃₄N₆O₄ 518.6 4-Ethylphenyl, diisobutyl
1-((2-((4-Fluorophenyl)... (Not reported) Not reported Not reported 4-Fluorophenyl, thioether (S) linkage, isobutyl, isopropyl

*Estimated based on structural analogs.

Key Observations:

Fluorine Position: The 3-fluoro-4-methylphenyl group in the target compound introduces steric and electronic effects distinct from 2-fluorophenyl () or 4-fluorophenyl (). Meta-fluorination may alter binding affinity compared to ortho/para positions, as seen in kinase inhibitors where fluorine positioning modulates selectivity .

Side Chain Variations :

  • The isobutyl and isopropyl groups in the target compound likely enhance metabolic stability compared to the diisobutyl substitution in , which may increase steric bulk and reduce solubility .
  • The absence of a thioether linkage in the target compound (vs. and ) could reduce susceptibility to oxidative metabolism, improving pharmacokinetic profiles .

Physicochemical and Pharmacokinetic Predictions

Using computational models and analog

  • Lipophilicity (LogP) : The target compound’s isobutyl and 3-fluoro-4-methylphenyl groups suggest a higher LogP (~3.5–4.0) compared to the 4-ethylphenyl analog (LogP ~3.0) .
  • Solubility : The N-isopropyl carboxamide may improve aqueous solubility relative to purely hydrophobic analogs.
  • Metabolic Stability : Fluorine substitution typically reduces CYP450-mediated metabolism, while the lack of a thioether linkage minimizes oxidative degradation pathways .

Bioactivity Implications

While direct bioactivity data for the target compound is unavailable, insights from analogs include:

  • Fluorophenyl Groups : Enhance binding to hydrophobic pockets in enzyme active sites, as demonstrated in kinase inhibitors .

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